Reversin 205

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Reversin 205 is synthesized through a series of peptide coupling reactions. The synthesis involves the protection of amino acid side chains and the stepwise addition of amino acids to form the desired peptide sequence. The final product is obtained after deprotection and purification steps .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient assembly of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin .

Analyse Chemischer Reaktionen

Types of Reactions: Reversin 205 undergoes various chemical reactions, including:

Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions.

Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the amino acid side chains.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Major Products: The hydrolysis of this compound results in the formation of individual amino acids and their derivatives .

Wissenschaftliche Forschungsanwendungen

Reversin 205 has several scientific research applications, including:

Chemistry: Used to study peptide synthesis and the behavior of hydrophobic peptides.

Biology: Employed in research on multidrug resistance mechanisms in cancer cells.

Medicine: Investigated for its potential to reverse drug resistance in cancer therapy by inhibiting P-glycoprotein.

Industry: Utilized in the development of new therapeutic agents targeting multidrug resistance .

Wirkmechanismus

Reversin 205 exerts its effects by inhibiting P-glycoprotein, a membrane protein involved in the efflux of drugs from cells. By inhibiting this protein, this compound increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy. The compound binds to P-glycoprotein and modulates its ATPase activity, which is essential for the transport function of the protein .

Vergleich Mit ähnlichen Verbindungen

Reversin 121: Another hydrophobic peptide chemosensitizer with a simpler dipeptide structure.

Verapamil: A calcium channel blocker that also acts as a P-glycoprotein inhibitor.

Cyclosporin A: An immunosuppressant that inhibits P-glycoprotein and reverses multidrug resistance

Uniqueness of Reversin 205: this compound is unique due to its branched-chain tripeptide structure, which provides high affinity binding to P-glycoprotein. This structure allows it to effectively modulate the ATPase activity of P-glycoprotein and reverse multidrug resistance at lower concentrations compared to other agents like verapamil and cyclosporin A .

Biologische Aktivität

Reversin 205, chemically known as [Boc-Glu(Obzl)]2-Lys-Ome, is a peptide compound recognized for its significant biological activities, particularly as a P-glycoprotein (ABCB1) inhibitor. This article delves into the compound's biological activity, including its mechanisms, effects on various cell lines, and implications for cancer treatment.

Overview of this compound

This compound is primarily studied for its role as a P-glycoprotein inhibitor , which is crucial in the context of multidrug resistance in cancer therapy. By inhibiting P-glycoprotein, this compound enhances the efficacy of chemotherapeutic agents that are substrates of this transporter.

P-glycoprotein is an ATP-dependent efflux pump that extrudes various drugs from cells, leading to reduced intracellular concentrations of therapeutic agents. This compound functions by:

- Inhibiting P-glycoprotein activity , thereby increasing the accumulation of chemotherapeutic drugs within cancer cells.

- Potentially modulating other pathways involved in drug resistance.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties through its ability to sensitize cancer cells to chemotherapy. The following table summarizes key findings from various studies:

Case Studies

-

Doxorubicin Sensitization :

In a study involving human cancer cell lines, this compound was shown to significantly increase the sensitivity of these cells to doxorubicin. The combination treatment resulted in enhanced apoptosis compared to doxorubicin alone, indicating a synergistic effect due to P-glycoprotein inhibition. -

Gene Activation Studies :

This compound has been implicated in activating transcription factors related to drug response. Specifically, it was observed that at non-cytotoxic concentrations, the compound activated the SV40 promoter-driven luciferase reporter gene, suggesting potential roles in gene regulation and cellular signaling pathways relevant to cancer therapy .

Implications for Cancer Treatment

The ability of this compound to inhibit P-glycoprotein suggests its potential as a chemosensitizer in cancer therapy. By overcoming multidrug resistance, it could improve the therapeutic outcomes for patients receiving standard chemotherapeutic regimens.

Eigenschaften

IUPAC Name |

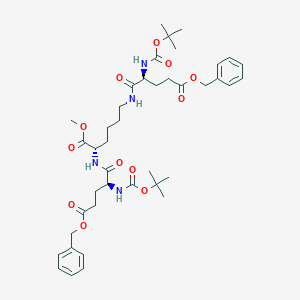

methyl (2S)-2,6-bis[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H58N4O12/c1-40(2,3)56-38(51)44-30(21-23-33(46)54-26-28-16-10-8-11-17-28)35(48)42-25-15-14-20-32(37(50)53-7)43-36(49)31(45-39(52)57-41(4,5)6)22-24-34(47)55-27-29-18-12-9-13-19-29/h8-13,16-19,30-32H,14-15,20-27H2,1-7H3,(H,42,48)(H,43,49)(H,44,51)(H,45,52)/t30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVAQYBFHAIYLQ-CPCREDONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NCCCCC(C(=O)OC)NC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)NCCCC[C@@H](C(=O)OC)NC(=O)[C@H](CCC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H58N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430992 | |

| Record name | Reversin 205 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

798.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174630-05-8 | |

| Record name | N2,N6-Bis[N-[(1,1-dimethylethoxy)carbonyl]-L-α-glutamyl]-L-lysine 2-methyl 1,1′-bis(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174630-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reversin 205 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Reversin 205 interact with its target and what are the downstream effects?

A: this compound is a known inhibitor of ATP-binding cassette (ABC) transporter proteins, specifically showing activity against ABCB1 and ABCC1. [, ] These proteins are often implicated in multidrug resistance, as they can efflux a wide variety of compounds from the cell, including anticancer drugs. By inhibiting these transporters, this compound can increase the intracellular accumulation of their substrates. For example, in sea urchin embryos, this compound was shown to increase the accumulation of calcein-AM, a substrate of both ABCB1 and ABCC1, and enhance the efficacy of the antimitotic drug vinblastine. [] Similarly, in human retinoblastoma cells, this compound increased the accumulation of rhodamine 123, another ABCB1 substrate. []

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A: While the provided research papers don't delve into detailed SAR studies of this compound, they highlight that structural variations can influence its interaction with different ABC transporter subtypes. For example, in sea urchin embryos, this compound showed a stronger inhibitory effect on ABCB1-mediated efflux compared to ABCC1-mediated efflux. [] This suggests that subtle structural modifications of this compound could be explored to achieve greater selectivity for specific ABC transporter subtypes.

Q3: Has this compound shown any potential in overcoming drug resistance?

A: Yes, research suggests that this compound might be useful in circumventing drug resistance, particularly in cancer cells. One study demonstrated that combining this compound with Imatinib, a tyrosine kinase inhibitor, could overcome Imatinib resistance in Chronic myeloid leukemia (CML) cells. [] This effect is likely due to this compound inhibiting the efflux of Imatinib by drug transporters like P-glycoprotein (P-gp), leading to increased intracellular drug concentrations and restored sensitivity.

Q4: Are there any studies investigating the in vivo efficacy of this compound?

A: Yes, one study utilized a sea urchin larvae model (Strongylocentrotus purpuratus) to examine the impact of this compound on mercury bioaccumulation through the food chain. [] Larvae were exposed to this compound and then fed mercury-contaminated algae. The results showed increased survival in larvae exposed to both this compound and mercury compared to mercury alone, suggesting a potential protective effect of this compound against mercury toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.